molecular formula C8H9ClN2O3 B1148918 2-(3-chloropropoxy)-5-nitropyridine CAS No. 154011-09-3

2-(3-chloropropoxy)-5-nitropyridine

Cat. No.: B1148918
CAS No.: 154011-09-3
M. Wt: 217
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Description

2-(3-Chloropropoxy)-5-nitropyridine is a pyridine derivative featuring a 3-chloropropoxy substituent at the 2-position and a nitro group at the 5-position. The nitro group is a strong electron-withdrawing group, while the chloropropoxy substituent introduces both steric bulk and moderate electron-withdrawing effects due to the chlorine atom. Its synthesis may involve nucleophilic substitution reactions between 2-chloro-5-nitropyridine and 3-chloropropanol under controlled conditions, analogous to methods described for related compounds .

Properties

CAS No.

154011-09-3

Molecular Formula

C8H9ClN2O3

Molecular Weight

217

Synonyms

2-(3-chloropropoxy)-5-nitropyridine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Position and Electronic Effects
  • 2-(4-Chlorophenoxy)-5-Nitropyridine (CAS 28232-30-6) Substituents: 4-Chlorophenoxy (2-position) and nitro (5-position). The phenoxy group is bulkier and more electron-withdrawing than chloropropoxy due to the aromatic ring’s resonance effects. This compound has a melting point of 93°C and is used in synthesis as a building block . Comparison: The chloropropoxy group in the target compound may enhance solubility in non-polar solvents compared to the phenoxy group, while the nitro group’s position remains identical, maintaining similar reactivity at the 5-position.
  • 2-Chloro-5-Methyl-3-Nitropyridine (CAS 23056-40-8)

    • Substituents: Chloro (2-position), methyl (5-position), and nitro (3-position).
    • The methyl group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature. This compound is an intermediate in bioactive molecule synthesis .
    • Comparison: The target compound’s 5-nitro group creates a stronger electron-deficient ring compared to the 3-nitro isomer, directing electrophilic attacks to different positions.
Functional Group Diversity
  • 5-Chloro-2-Hydroxy-3-Nitropyridine Substituents: Hydroxy (2-position), chloro (5-position), and nitro (3-position). The hydroxyl group increases acidity (pKa ~8–10) and enables hydrogen bonding, influencing crystallization behavior .
  • (S)-(-)-2-(α-Methylbenzylamino)-5-Nitropyridine Substituents: Chiral amino (2-position) and nitro (5-position). The amino group is electron-donating, altering the pyridine ring’s electronic profile. This compound is used in asymmetric synthesis . Comparison: The target compound’s chloropropoxy group lacks the basicity of amino substituents, reducing its utility in catalysis but increasing stability under acidic conditions.

Physical and Chemical Properties

Property 2-(3-Chloropropoxy)-5-Nitropyridine (Inferred) 2-(4-Chlorophenoxy)-5-Nitropyridine 2-Chloro-5-methyl-3-nitropyridine
Molecular Weight (g/mol) ~242.5 250.64 186.57
Melting Point Not available 93°C 120–122°C (literature)
Solubility Moderate in organic solvents Low in water, high in DCM/acetone Soluble in chloroform, ethanol
Reactivity Electrophilic substitution at 3-position Similar reactivity at 3-position Electrophilic substitution at 4-position

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